
Mtt formazan
Overview
Description
Synthesis Analysis
The synthesis of MTT formazan is intrinsically linked to cellular metabolic activity. Vistica et al. (1991) outlined that the reduction of MTT to formazan varies between cell lines and is influenced by factors like culture medium's D-glucose concentration. The study emphasized the need for cellular transport and metabolism of glucose for optimal MTT reduction, highlighting the complex biochemical interactions underlying formazan synthesis (Vistica et al., 1991).
Molecular Structure Analysis
Formazan's molecular structure, resulting from the reduction of MTT, is significant for its insolubility and colorimetric properties, which are pivotal in viability assays. The detailed structural analysis and implications of this molecular transformation underscore the compound's utility in biochemical assays, although specific studies focused on the molecular structure were not highlighted in the search results.
Chemical Reactions and Properties
Chemical reactions involving this compound include its formation from MTT through cellular enzymatic action and its subsequent dissolution for spectrophotometric analysis. Benov (2021) discussed the importance of solubilization solutions like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) for effective formazan quantification, emphasizing the role of chemical solvents in the accurate assessment of cell viability (Benov, 2021).
Physical Properties Analysis
The physical properties of this compound, notably its insolubility in water and purple color, are central to its use in viability assays. These characteristics facilitate the visual and quantitative assessment of cell metabolism and proliferation. The formation of insoluble formazan crystals within cells or culture media and their quantification through colorimetric methods are critical for evaluating cell health and response to treatments.
Chemical Properties Analysis
This compound's chemical properties, including its formation kinetics and the influence of various biochemical and environmental factors on its production, have been studied extensively. For instance, the effect of pH, medium composition, and specific ions on the efficiency of formazan production underscores the chemical sensitivity of the MTT assay. The study by Popescu et al. (2015) highlighted how the photocatalytic reduction of MTT on TiO2 nanoparticles in a phosphate-buffered saline environment can be modulated, reflecting the nuanced chemical interactions affecting formazan synthesis (Popescu et al., 2015).
Scientific Research Applications
Assessment of Cell Viability and Metabolic Activity
- The MTT assay, involving the conversion of MTT to insoluble purple formazan by mitochondrial reductase, is a popular method for assessing cell viability and metabolic activity. This assay is sensitive, with excellent linearity for various cell types, and can detect cell stress upon exposure to toxic agents without direct cell death (Kumar, Nagarajan, & Uchil, 2018). Similarly, another study emphasizes the optimization of the MTT assay for accurate quantification of viable cells in culture, highlighting the importance of controlling parameters like cell density, culture medium, and MTT exposure times (Sylvester, 2011).
Investigation of Cellular Processes
- Research indicates that the metabolism and exocytosis of MTT can significantly impact cell health. The endocytosis of MTT does not typically cause cell damage, but the subsequent metabolic processes and exocytosis of MTT formazan can result in cell injury, influencing apoptosis and cell content leakage (Lü et al., 2012). Additionally, the MTT-formazan assay's combination with cellular biology techniques like confocal microscopy, multi-well plate assays, and flow cytometry can expand its interpretability and provide insights into the physiological state of cells (Pascua-Maestro et al., 2018).
Improvement in Assay Techniques
- The MTT assay's reliability depends on complete solubilization of cells and formazan, with the choice of solubilization solvent being crucial to avoid artifacts. A study found that dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), buffered with ammonia buffer and containing SDS, provided rapid and complete solubilization, enhancing assay accuracy and sensitivity (Benov, 2021). Furthermore, the applicability of the MTT assay can be extended to both suspension and adherent cell lines with modifications like using a combination of DMSO and SDS-lysis solution, improving sensitivity, stability, and precision (Nga et al., 2020).
Exploration of MTT Assay Limitations and Misinterpretations
- It's crucial to understand the limitations and pitfalls of the MTT assay to prevent erroneous conclusions about variables like cell viability and treatment toxicity. Factors such as cell seeding number, MTT concentration, and incubation time, among others, significantly influence the assay's measurements and interpretations (Ghasemi et al., 2021).
Mechanism of Action
Target of Action
MTT-Formazan primarily targets the mitochondria of cells . The key enzyme involved in its action is NAD(P)H-dependent oxidoreductase , which is found in the mitochondria of metabolically active cells .
Mode of Action
The mode of action of MTT-Formazan involves the enzymatic reduction of a yellow-colored, water-soluble compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple-colored, water-insoluble compound, MTT-Formazan . This reduction is catalyzed by the mitochondrial dehydrogenase enzymes present in viable cells .
Biochemical Pathways
The biochemical pathway involved in the action of MTT-Formazan is the electron transport chain in the mitochondria . The NAD(P)H-dependent oxidoreductase enzymes, which are part of this chain, reduce the MTT to formazan . The amount of formazan produced is directly proportional to the number of living cells present during MTT exposure .
Pharmacokinetics
The pharmacokinetics of MTT-Formazan primarily involve its formation and solubilization within cells. The MTT is reduced to formazan within the cells, and the formazan crystals formed are water-insoluble . These crystals are then dissolved using a solubilization solution, typically dimethyl sulfoxide (DMSO), an acidified ethanol solution, or a solution of the
properties
IUPAC Name |
N'-anilino-N-[(4,5-dimethyl-1,3-thiazol-2-yl)imino]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5S/c1-13-14(2)24-18(19-13)23-22-17(15-9-5-3-6-10-15)21-20-16-11-7-4-8-12-16/h3-12,20H,1-2H3/b21-17+,23-22? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFKVQOPAJDJLO-RHRKZKCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N=N/C(=N/NC2=CC=CC=C2)/C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23305-68-2 | |
| Record name | 1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




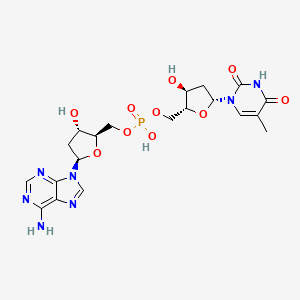
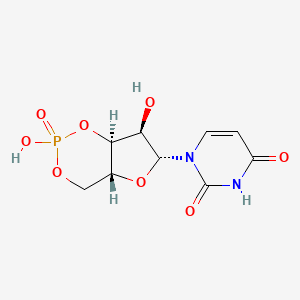
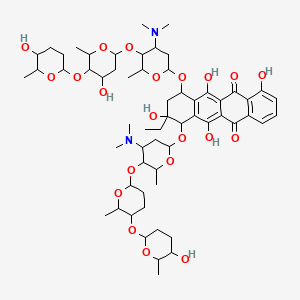

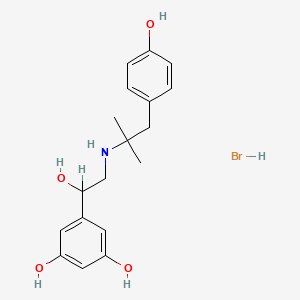


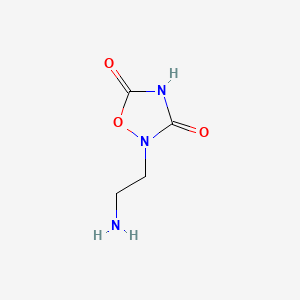
![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-chlorophenyl)methyl]-N-(2-oxolanylmethyl)-1-thiophen-2-ylmethanamine](/img/structure/B1226504.png)
![6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B1226506.png)

![N-[3-(cyclohexylthio)propyl]-1-[(4-methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]-3-piperidinecarboxamide](/img/structure/B1226510.png)
![N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1226511.png)